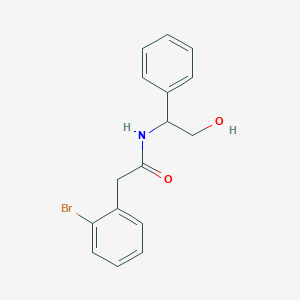
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. The compound is also known as Bromphenacemide and has a molecular formula of C16H16BrNO2.
Wirkmechanismus
The exact mechanism of action of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide has anti-inflammatory and analgesic effects. The compound has been found to reduce inflammation and pain in animal models of arthritis, cancer, and neuropathic pain. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide in lab experiments is that it has been well studied for its anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of pain and inflammation in various conditions. However, one limitation of using the compound is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
For research involving the compound include further studying its mechanism of action, exploring its potential use in the treatment of other conditions, and studying its use in combination with other drugs.
Synthesemethoden
The synthesis of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide involves the reaction of 2-bromobenzoyl chloride with N-(2-hydroxy-1-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide has been studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of pain and inflammation associated with various conditions such as arthritis, cancer, and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)10-16(20)18-15(11-19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAFHDEVIJOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzamide](/img/structure/B6637599.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6637609.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B6637613.png)
![2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6637621.png)
![4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B6637626.png)
![[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrrol-2-yl)methanone](/img/structure/B6637628.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(3,5-dimethylpyrazol-1-yl)ethanone](/img/structure/B6637631.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B6637634.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6637640.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)